molecular formula C11H16FN3 B2559959 N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine CAS No. 2034416-84-5

N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine

Cat. No. B2559959
CAS RN: 2034416-84-5
M. Wt: 209.268
InChI Key: WBUPVPRUUMZADW-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It is a potential anticancer drug that has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Anticancer Activity

A series of triazolopyrimidines, related to the chemical structure of interest, demonstrated anticancer properties by inhibiting tubulin polymerization, a mechanism distinct from that of paclitaxel. These compounds showed potential in overcoming multidrug resistance and inhibited tumor growth in mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).

Novel Antitumor Agents

Research into 1,8-naphthyridine derivatives, which share a core similarity with N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine, found that certain substitutions at specific positions on the naphthyridine structure significantly enhanced antitumor activity. These findings were instrumental in identifying new clinically useful antitumor agents (Tomita et al., 2002).

Antimicrobial Activity

The synthesis of pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives from amino-substituted pyranopyrazoles exhibited potent antibacterial and antifungal activities, comparable to standard drugs like norfloxacin and fluconazole. This research underscores the potential for developing new antimicrobial agents based on the chemical structure of interest (Hafez et al., 2015).

properties

IUPAC Name

N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-15(10-5-3-2-4-6-10)11-13-7-9(12)8-14-11/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUPVPRUUMZADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine

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